3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone
Description
3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone is an organic compound that features a chloroaniline group and a thienyl group attached to a propanone backbone
Properties
IUPAC Name |
3-(4-chloroanilino)-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-6,9,15H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZFOCAZUGVOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
Retrosynthetic Analysis
The target compound can be dissected into two key precursors:
- 1-(2-Thienyl)-1-propanone : Serves as the ketone backbone.
- 4-Chloroaniline : Introduces the β-amino group via nucleophilic addition.
Strategies include:
Mannich Reaction Approach
Reaction Mechanism and Conditions
The Mannich reaction constructs β-amino ketones via a three-component coupling of ketones, formaldehyde, and amines. For 3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone:
- Ketone : 1-(2-Thienyl)-1-propanone.
- Amine : 4-Chloroaniline hydrochloride.
- Formaldehyde Source : Paraformaldehyde.
- Solvent : Ethanol with concentrated HCl (0.5–1.0 eq).
- Molar Ratio : 1:1.2:1 (ketone:paraformaldehyde:amine).
- Temperature : Reflux (78–86°C).
- Time : 4–6 hours.
Table 1: Mannich Reaction Parameters for this compound
| Component | Amount (mmol) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-(2-Thienyl)-propanone | 10.0 | Ethanol-HCl | 6 | 18 |
| 4-Chloroaniline HCl | 10.0 | Ethanol-HCl | 6 | 18 |
| Paraformaldehyde | 12.0 | Ethanol-HCl | 6 | 18 |
Challenges :
Claisen-Schmidt Condensation Followed by Michael Addition
Enone Synthesis via Claisen-Schmidt
The Claisen-Schmidt condensation between 2-acetylthiophene and 4-chlorobenzaldehyde generates (E)-3-(4-chlorophenyl)-1-(2-thienyl)prop-2-en-1-one:
$$
\text{2-Acetylthiophene} + \text{4-Chlorobenzaldehyde} \xrightarrow{\text{NaOH, MeOH}} \text{(E)-Enone} + \text{H}_2\text{O}
$$
- Catalyst : 30% NaOH (5 mL).
- Solvent : Methanol (60 mL).
- Time : 10 hours.
- Yield : 65–70%.
Michael Addition of 4-Chloroaniline
The enone undergoes Michael addition with 4-chloroaniline under catalytic conditions:
$$
\text{(E)-Enone} + \text{4-Chloroaniline} \xrightarrow{\text{Ag}3\text{PW}{12}\text{O}_{40}} \text{this compound}
$$
- Catalyst : Ag3PW12O40 (0.1 mmol).
- Solvent : Ethanol (5 mL).
- Time : 2 hours (room temperature).
- Yield : 75–80%.
Advantages :
Solvent-Free Synthesis Methods
Thermal Activation Approach
Inspired by solvent-free syntheses of analogous compounds, a one-pot method avoids solvents:
Procedure :
- Mix 1-(2-thienyl)-1-propanone (0.5 mmol), 4-chloroaniline (0.5 mmol), paraformaldehyde (0.6 mmol), and NaOH (0.5 mmol).
- Heat at 100°C with stirring for 6–10 minutes.
- Recrystallize from ethanol.
Benefits :
- Reduced Reaction Time : 6 minutes vs. 6 hours in solvent-based methods.
- Eco-Friendly : Eliminates solvent waste.
Catalytic Methods and Recent Advances
Purification and Characterization
Crystallization Protocols
Challenges and Optimization Strategies
Byproduct Mitigation
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone
- 3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone
- 3-(4-Methoxyanilino)-1-(2-thienyl)-1-propanone
Uniqueness
3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone is unique due to the presence of the chloro group, which can influence its reactivity and biological activity
Biological Activity
3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloroaniline moiety and a thienyl group, which are known to influence its reactivity and biological activity. The presence of the chloro group can enhance the compound's interaction with biological targets.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation: It could interact with various receptors, potentially affecting neurotransmitter release and cellular signaling pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies show effectiveness against various bacterial strains, though specific data on minimum inhibitory concentrations (MIC) is still under investigation.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on different cancer cell lines. A study demonstrated that it can induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| NCI-H460 | 12.7 | Cell cycle arrest |
| SF-268 | 18.5 | Apoptosis via caspase activation |
Case Studies
- Cytotoxicity Study: In vitro tests on MCF-7 cells indicated that treatment with this compound resulted in significant cell death compared to untreated controls, with an IC50 value of approximately 15 µM .
- Antimicrobial Efficacy: A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing a notable reduction in colony-forming units (CFUs) at concentrations above 20 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structure:
- The chloro group enhances lipophilicity, facilitating better membrane penetration.
- The thienyl ring contributes to the overall electronic properties, which may affect binding affinity to biological targets.
Q & A
Q. Key Considerations :
- Solvent choice (polar aprotic solvents like DMF or THF) affects reaction rates.
- Excess 4-chloroaniline (1.5–2.0 eq) ensures complete substitution .
Basic: How is the structure of this compound confirmed using spectroscopic methods?
Q. Methodological Answer :
- ¹H NMR :
- Thienyl protons : Multiplets at δ 7.2–7.8 ppm (2H, thiophene ring).
- Anilino protons : Aromatic signals at δ 6.8–7.3 ppm (4H, 4-chlorophenyl) and a singlet for the NH group (δ 5.1–5.5 ppm).
- Propanone backbone : A triplet for the ketone-adjacent CH₂ (δ 2.8–3.2 ppm) and a triplet for the NH-adjacent CH₂ (δ 3.5–3.9 ppm) .
- IR Spectroscopy :
- Stretching vibrations for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) confirm the propanone and anilino groups .
- Mass Spectrometry :
- Molecular ion peak [M+H]⁺ matches the molecular weight (C₁₃H₁₁ClNOS, MW 276.75).
Advanced: What strategies are employed for enantioselective synthesis of this compound?
Methodological Answer :
If the compound has a chiral center (e.g., at the propanone β-carbon), enantioselective reduction or asymmetric catalysis is required:
Chiral Catalysts : Use (R)- or (S)-oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata reduction) to reduce a prochiral ketone intermediate .
Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to control stereochemistry during substitution .
Analytical Validation : Chiral HPLC or circular dichroism (CD) confirms enantiomeric excess (>95% ee) .
Example :
In a related synthesis, BH₃ with (R)-oxazaborolidine yielded (S)-3-chloro-1-(2-thienyl)-1-propanol with 92% ee .
Advanced: How can computational chemistry aid in predicting reactivity and stability?
Q. Methodological Answer :
- DFT Calculations :
- Predict reaction pathways (e.g., energy barriers for nucleophilic substitution) using Gaussian or ORCA software.
- Optimize transition-state geometries to identify rate-limiting steps .
- Molecular Docking :
- Study interactions with biological targets (e.g., enzymes) if the compound is bioactive.
- Use AutoDock Vina to simulate binding affinities .
- Solvent Effects :
Data Example :
A study on trifluoromethyl-propanone analogs showed that electron-withdrawing groups (e.g., Cl) lower LUMO energy, enhancing nucleophilic attack .
Data Contradiction: How to address discrepancies in reaction yields reported across studies?
Methodological Answer :
Common sources of variability and solutions:
Reagent Purity :
- Use freshly distilled 4-chloroaniline to avoid oxidation byproducts.
Catalyst Loading :
Temperature Control :
Byproduct Analysis :
- LC-MS identifies side products (e.g., diaryl amines from over-substitution).
Case Study :
A 20% yield difference between THF and DMF solvents was attributed to DMF’s superior stabilization of the transition state .
Basic: What are the key challenges in purifying this compound?
Q. Methodological Answer :
- Common Impurities :
- Unreacted 4-chloroaniline (removed via acid-base extraction).
- Di-substituted byproducts (e.g., bis-anilino derivatives).
- Purification Techniques :
Advanced: How to analyze degradation products under varying storage conditions?
Q. Methodological Answer :
- Forced Degradation Studies :
- Hydrolysis : Expose to 0.1M HCl/NaOH (70°C, 24h) and analyze via HPLC.
- Oxidation : Treat with H₂O₂ (3%, 48h) to identify quinone-like byproducts.
- Stability-Indicating Methods :
Basic: What are the safety and handling protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
